Acide 4-méthoxyphthalique

Vue d'ensemble

Description

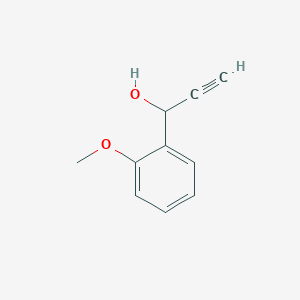

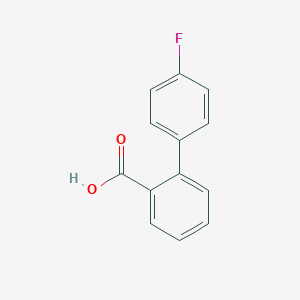

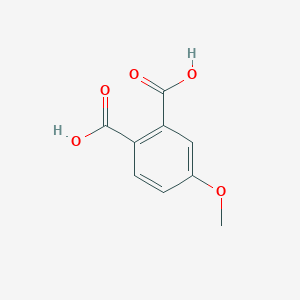

4-Methoxyphthalic acid is a chemical compound with the linear formula C9H8O5 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-Methoxyphthalic acid consists of 9 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . The structure can be represented by the SMILES stringCOc1ccc(c(c1)C(=O)O)C(=O)O . Physical And Chemical Properties Analysis

4-Methoxyphthalic acid has a molecular weight of 196.157 Da . It has a density of 1.4±0.1 g/cm^3, a boiling point of 394.0±27.0 °C at 760 mmHg, and a flash point of 162.9±17.2 °C . The compound has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its water solubility at 25 °C is estimated to be 4753 mg/L .Applications De Recherche Scientifique

C9H8O5 C_9H_8O_5 C9H8O5

), en se concentrant sur six applications distinctes :Synthèse de composés organiques

Acide 4-méthoxyphthalique : est utilisé dans la synthèse de divers composés organiques. Son groupe acide carboxylique peut subir des réactions pour former des esters et des amides, qui sont essentiels dans la production de produits pharmaceutiques, d’agrochimiques et de colorants .

Intermédiaire pour la production de polymères

Ce composé sert d’intermédiaire dans la production de polymères. Le groupe méthoxy peut être impliqué dans des réactions de polymérisation, conduisant à des matériaux présentant des propriétés spécifiques comme une flexibilité accrue ou une stabilité thermique améliorée .

Inhibition de la corrosion

Des recherches ont indiqué que l’This compound peut agir comme un inhibiteur de corrosion. Son application dans les revêtements protecteurs peut empêcher la corrosion des métaux, ce qui est essentiel pour prolonger la durée de vie des machines et des infrastructures industrielles .

Réseaux métalliques organiques (MOF)

This compound : est utilisé comme molécule de liaison organique dans la construction de MOF. Ces structures présentent une surface élevée et sont utilisées pour le stockage, la séparation et la catalyse des gaz en raison de leurs structures poreuses uniques .

Recherche pharmaceutique

Dans la recherche pharmaceutique, l’This compound est étudié pour son utilisation potentielle dans la conception et la synthèse de médicaments. Il peut contribuer au développement de nouveaux agents thérapeutiques présentant une efficacité et des profils de sécurité améliorés .

Chimie analytique

En tant que substance standard en chimie analytique, l’This compound est utilisé pour l’étalonnage et comme matériau de référence dans diverses analyses chimiques afin de garantir l’exactitude et la précision des mesures .

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZSIEDAEHZAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172200 | |

| Record name | 4-Methoxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-13-8 | |

| Record name | 4-Methoxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 4-methoxyphthalic acid be synthesized?

A1: 4-Methoxyphthalic acid can be obtained through various synthetic routes. One approach involves the oxidation of a precursor molecule containing the desired carbon framework. For instance, [] describes the oxidation of a vinyl compound derived from anolobine, an alkaloid, ultimately yielding 4-methoxyphthalic acid.

Q2: What are the structural characteristics of 4-methoxyphthalic acid?

A2: While the provided abstracts lack specific spectroscopic data, we can deduce key structural features. 4-Methoxyphthalic acid is a disubstituted benzene derivative with the molecular formula C9H8O5. As a phthalic acid derivative, it features a benzene ring with two carboxylic acid groups (-COOH) at the 1 and 2 positions. The "4-methoxy" designation indicates a methoxy group (-OCH3) attached to the fourth carbon atom of the benzene ring.

Q3: Are there any known reactions involving 4-methoxyphthalic acid as a starting material or reagent?

A3: While the provided abstracts don't delve into specific reactions utilizing 4-methoxyphthalic acid, [] hints at the exploration of nitro-acids derived from it. This suggests its potential use as a building block for synthesizing more complex molecules with potentially diverse applications.

Q4: What are the potential applications of research on 4-methoxyphthalic acid and its derivatives?

A4: Research on 4-methoxyphthalic acid, particularly its synthesis and potential as a precursor for other compounds like nitro-acids [], holds value in organic chemistry and medicinal chemistry. Understanding its reactivity and derivatization possibilities could lead to the development of new pharmaceuticals, polymers, or other valuable materials. Further research is needed to explore the full potential applications of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-alpha-)-(9CI)](/img/structure/B157533.png)